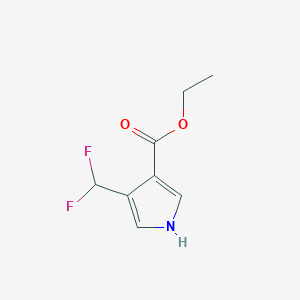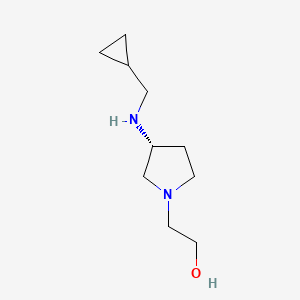
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. This specific compound is characterized by the presence of a chloro group at the 4th position, a difluoromethyl group at the 6th position, and a methoxymethyl group at the 2nd position on the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the chlorination of 6-(difluoromethyl)-2-(methoxymethyl)pyrimidine. The reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity. The process also involves rigorous purification steps, including distillation and recrystallization, to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can undergo reduction to form monofluoromethyl or methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at temperatures ranging from 25°C to 100°C.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of monofluoromethyl or methyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, including nucleic acids and proteins.
Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-(chloromethyl)-2-(methoxymethyl)pyrimidine
- 4-Chloro-6-(difluoromethyl)-5-methylpyrimidine
- 4-Chloro-6-(difluoromethyl)pyrimidine
Uniqueness
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine is unique due to the presence of both difluoromethyl and methoxymethyl groups. These functional groups impart distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C7H7ClF2N2O |
|---|---|
Molekulargewicht |
208.59 g/mol |
IUPAC-Name |
4-chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine |
InChI |
InChI=1S/C7H7ClF2N2O/c1-13-3-6-11-4(7(9)10)2-5(8)12-6/h2,7H,3H2,1H3 |
InChI-Schlüssel |
QGFLNYAMWBVECM-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NC(=CC(=N1)Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B11793696.png)






![7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine](/img/structure/B11793728.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole](/img/structure/B11793732.png)




